REACTION_CXSMILES
|
[C:1]1([S:7]([CH2:10][CH2:11][C:12]#[N:13])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)[Cl:15].ClCl.[ClH:20]>N1C=CC=CC=1.P(Cl)(Cl)Cl.O>[Cl:20][C:11](=[C:10]([Cl:15])[S:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)(=[O:8])=[O:9])[C:12]#[N:13]
|
Name
|
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCC#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling
|
Type
|
CUSTOM
|
Details
|
The phases were separated at 90° C.
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 h |
Name
|
dark brown crude oil
|
Type
|
product
|
Smiles
|
ClC(C#N)=C(S(=O)(=O)C1=CC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 227 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |